molecular formula C15H8ClF3N2O2 B2982661 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-66-6

2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2982661
CAS RN: 866145-66-6
M. Wt: 340.69
InChI Key: YTSHJTSRZAUFTQ-UHFFFAOYSA-N
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Description

“2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H10N2O2 . It has a molecular weight of 238.24 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” consists of a benzodioxol group attached to an imidazo[1,2-a]pyridine core . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized as potential antisecretory and cytoprotective agents, although their primary applications did not demonstrate significant antisecretory activity. They did, however, exhibit cytoprotective properties in experimental models, highlighting their potential therapeutic applications beyond traditional drug discovery (J. Starrett et al., 1989).

Chemical Synthesis and Material Science

The compound's utility extends into the synthesis of novel materials and chemical probes. For instance, imidazo[1,2-a]pyridines have been employed in the synthesis of silver(I) complex derivatives, showcasing their versatility in creating complex molecular architectures with potential applications in material science and catalysis (A. Caballero et al., 2001).

Photophysical Properties and Applications

The photophysical properties of imidazo[1,2-a]pyridine derivatives have been a subject of interest, particularly in the development of fluorescent probes and materials with unique emissive characteristics. Such properties are crucial for applications in sensing, imaging, and optoelectronics, where the ability to manipulate and understand light-matter interactions at the molecular level is essential (Łukasz Kielesiński et al., 2015).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, imidazo[1,2-a]pyridine scaffolds have been recognized for their 'drug-likeness' and have found applications across a broad spectrum of therapeutic areas. This includes the development of compounds with anticancer, antimicrobial, and antiviral activities, among others. The flexibility of this scaffold allows for structural modifications leading to novel therapeutic agents with enhanced biological activities and pharmacological profiles (A. Deep et al., 2016).

Corrosion Inhibition

Recent studies have also explored the application of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This highlights the compound's potential utility in industrial applications where corrosion resistance is critical (A. Saady et al., 2021).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-10-4-9(15(17,18)19)5-21-6-11(20-14(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHJTSRZAUFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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